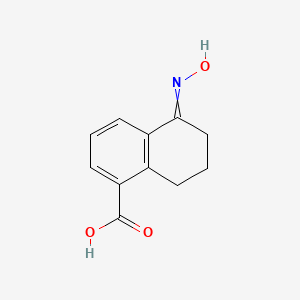
KERATIN
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Keratin is a fibrous structural protein that is a key component of hair, nails, feathers, horns, claws, hooves, and the outer layer of skin among vertebrates . It serves important structural and protective functions, particularly in the epithelium. This compound proteins can be subdivided into alpha-keratins and beta-keratins, based on their secondary structure .
Vorbereitungsmethoden
Keratin can be extracted from natural sources such as hair, feathers, and wool using various methods. These include:
Chemical Hydrolysis: This involves breaking down the this compound structure using chemicals like sodium hydroxide or urea.
Enzymatic Treatment: Enzymes such as proteases are used to break down this compound into smaller peptides.
Physical Methods: Techniques like microwave irradiation and steam explosion are employed to disrupt the this compound structure.
Microbial Treatment: Certain microbes can degrade this compound, making it easier to extract.
Analyse Chemischer Reaktionen
Keratin undergoes various chemical reactions, including:
Hydrolysis: Acidic or alkaline hydrolysis can break down this compound into its constituent amino acids.
Common reagents used in these reactions include hydrogen peroxide, thioglycolic acid, and sodium hydroxide . The major products formed from these reactions are smaller peptides and amino acids .
Wissenschaftliche Forschungsanwendungen
Keratin has a wide range of scientific research applications:
Biomedicine: This compound-based biomaterials are used in wound healing, tissue engineering, and drug delivery systems due to their biocompatibility and biodegradability
Cosmetics: This compound is used in hair and nail treatments to improve their strength and appearance.
Textiles: This compound fibers are used in the production of fabrics and other textile materials.
Agriculture: This compound is used in animal feed and fertilizers.
Wirkmechanismus
Keratin exerts its effects primarily through its structural properties. The protein’s high cysteine content allows for the formation of disulfide bonds, which provide strength and stability . In hair treatments, this compound smooths down the cells that overlap to form hair strands, making hair look fuller and glossier . In biomedical applications, this compound facilitates cell adhesion, proliferation, and tissue regeneration .
Vergleich Mit ähnlichen Verbindungen
Keratin is often compared to other structural proteins like collagen and elastin:
Collagen: Like this compound, collagen is a structural protein found in connective tissues.
Elastin: Elastin provides elasticity to tissues, while this compound provides rigidity and strength.
This compound’s unique properties, such as its high cysteine content and ability to form disulfide bonds, distinguish it from these other proteins .
Eigenschaften
CAS-Nummer |
169799-44-4 |
|---|---|
Molekularformel |
C9H9NO4S |
Molekulargewicht |
0 |
Synonyme |
KERATIN, ANIMAL KERATIN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 3-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B1170322.png)
